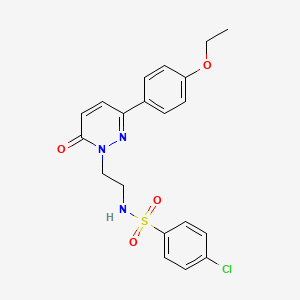

4-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

4-Chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core linked via an ethyl chain to a pyridazinone ring substituted with a 4-ethoxyphenyl group. The 4-ethoxyphenyl substituent introduces electron-donating effects, which may enhance solubility and metabolic stability compared to non-polar analogs. The sulfonamide group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with antibacterial, anti-inflammatory, or diuretic properties .

Properties

IUPAC Name |

4-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O4S/c1-2-28-17-7-3-15(4-8-17)19-11-12-20(25)24(23-19)14-13-22-29(26,27)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNHEZUDMVXAAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, highlighting key research findings, case studies, and data tables to provide a comprehensive understanding of the compound's effects.

The compound's molecular formula is , with a molecular weight of approximately 413.5 g/mol. Its structure features a chloro-substituted benzenesulfonamide moiety linked to a pyridazinone derivative, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O4S |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 921513-84-0 |

Anti-inflammatory and Anti-cancer Potential

Research indicates that compounds similar to 4-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibit significant anti-inflammatory and anti-cancer properties. These activities are primarily attributed to their ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes .

Enzyme Inhibition Studies

In vitro studies have demonstrated that derivatives of benzenesulfonamides can effectively inhibit COX enzymes, leading to reduced inflammation and pain. For instance, one study reported a significant reduction in COX-2 activity with specific derivatives of this compound, suggesting its potential as an anti-inflammatory agent.

Cholinesterase Inhibition

Another aspect of biological activity involves the inhibition of cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. Research has shown that certain pyridazinone derivatives exhibit promising cholinesterase inhibitory effects, indicating a potential therapeutic application in cognitive decline .

Case Study 1: Anti-inflammatory Activity

A study involving the administration of 4-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide in animal models demonstrated a marked decrease in inflammatory markers compared to control groups. The results indicated that the compound could serve as a viable candidate for developing new anti-inflammatory drugs.

Case Study 2: Cancer Cell Line Studies

In cancer research, the compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation in breast and colon cancer cells, with IC50 values indicating effective concentrations for therapeutic applications. The mechanism was linked to apoptosis induction and cell cycle arrest.

The proposed mechanisms by which 4-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exerts its biological effects include:

- COX Inhibition : Reducing prostaglandin synthesis, thereby alleviating inflammation.

- Cholinesterase Inhibition : Enhancing acetylcholine levels in synaptic clefts, which may improve cognitive function.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.

Comparison with Similar Compounds

The compound belongs to a broader class of pyridazinone-sulfonamide hybrids. Below is a detailed comparison with structurally related analogs, focusing on synthetic routes, substituent effects, and physicochemical/biological properties.

Structural Analogues with Pyridazinone Cores

Key Observations :

- Substituent Effects : The 4-ethoxyphenyl group in the target compound balances electron donation and lipophilicity, contrasting with the polar piperazinyl groups in compounds 3 and 6g , which improve solubility but may reduce blood-brain barrier penetration.

- Synthetic Flexibility : The target compound’s ethyl linker allows modular synthesis, similar to benzyloxy analogs (e.g., 5a ) but avoids the need for harsh dehydrosulfurization agents (e.g., I₂/Et₃N used in oxadiazine derivatives ).

Comparison with Non-Pyridazinone Sulfonamides

Key Observations :

- The ethoxy group may confer milder toxicity compared to chlorinated analogs (e.g., compound 11 ).

Q & A

Basic: What are the optimal synthetic routes for 4-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

Answer:

A common synthetic approach involves nucleophilic substitution reactions between a sulfonyl chloride intermediate and an amine-containing pyridazinyl derivative. For example, reacting 4-chlorobenzenesulfonyl chloride with a pre-synthesized ethylenediamine-pyridazinyl intermediate under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 80–100°C for 12–24 hours. Elevated temperatures improve reaction kinetics, while solvent choice impacts yield and purity .

Basic: How can researchers characterize the compound’s purity and structural integrity?

Answer:

Use a combination of analytical techniques:

- HPLC/LC-MS for purity assessment (≥95% is typical for research-grade material).

- ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -CH₂CH₃ and δ 4.0–4.2 ppm for -OCH₂).

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects, as demonstrated in related sulfonamide-pyridazinyl structures .

Basic: What physicochemical factors influence the compound’s solubility and stability?

Answer:

- Solubility: The ethoxyphenyl group enhances hydrophilicity compared to unsubstituted analogs. Solubility in DMSO is typically >50 mg/mL, while aqueous solubility is limited (<1 mg/mL at pH 7.4). Adjusting pH or using co-solvents (e.g., PEG-400) can improve aqueous dispersion .

- Stability: Store at –20°C under inert gas to prevent hydrolysis of the sulfonamide group. Monitor degradation via TLC or LC-MS over time.

Advanced: How can structural modifications enhance biological activity or selectivity?

Answer:

- Substituent engineering: Replace the 4-ethoxy group with electron-withdrawing groups (e.g., -CF₃) to modulate receptor binding affinity.

- Pyridazinyl optimization: Introduce halogens (e.g., -F, -Cl) at the pyridazine ring to improve metabolic stability.

- In silico modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like carbonic anhydrase or cyclooxygenase isoforms .

Advanced: What in vivo models are suitable for evaluating pharmacokinetic (PK) properties?

Answer:

- Rodent models: Administer intravenously (5 mg/kg) and orally (10 mg/kg) to assess bioavailability. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis.

- Tissue distribution: Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in target organs.

- Metabolite profiling: Identify phase I/II metabolites via high-resolution mass spectrometry (HRMS) .

Advanced: How to resolve contradictory bioactivity data across different assay systems?

Answer:

- Assay validation: Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀).

- Purity verification: Re-test the compound after repurification (e.g., recrystallization) to rule out impurities affecting results.

- Cell-line specificity: Compare activity in primary cells vs. immortalized lines, as receptor expression levels may vary .

Basic: What spectroscopic techniques are critical for confirming the sulfonamide linkage?

Answer:

- FT-IR: Look for S=O stretching vibrations at 1150–1350 cm⁻¹ and N-H bending at 1550–1650 cm⁻¹.

- NMR: The sulfonamide NH proton appears as a broad singlet at δ 7.5–8.5 ppm, while adjacent CH₂ groups show coupling patterns (e.g., triplet for -CH₂-NH-) .

Advanced: What strategies mitigate off-target effects in enzyme inhibition studies?

Answer:

- Selective assay design: Use isoform-specific substrates (e.g., COX-2 vs. COX-1 for cyclooxygenase).

- Competitive inhibition assays: Titrate with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to confirm competitive binding.

- CRISPR knockouts: Validate target specificity using cell lines lacking the gene of interest .

Basic: How to optimize reaction yields during scale-up synthesis?

Answer:

- Solvent optimization: Replace DMF with less viscous solvents (e.g., acetonitrile) to improve mixing.

- Catalyst screening: Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.

- Workup protocols: Use aqueous extraction (pH 7–8) to remove unreacted sulfonyl chloride, followed by column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: What computational tools predict metabolic hotspots for lead optimization?

Answer:

- ADMET prediction: Use SwissADME or ADMETlab 2.0 to identify labile sites (e.g., ethoxy group O-dealkylation).

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDE) for hydrogen atoms prone to oxidative metabolism.

- CYP450 docking: Simulate interactions with CYP3A4/2D6 active sites to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.